molecular formula C13H10ClN B1665459 Acridine hydrochloride CAS No. 17784-47-3

Acridine hydrochloride

Cat. No. B1665459
CAS RN: 17784-47-3
M. Wt: 215.68 g/mol
InChI Key: XUESTGHCVFYOLL-UHFFFAOYSA-N
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Description

Acridine hydrochloride is an organic compound and a nitrogen heterocycle . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .


Synthesis Analysis

Acridine is formed after the hydrogenation of 9-chloroacridine is followed by the oxidation of the chloride with ferric chloride . Condensation of diphenylamine with chloroform along with alkyl chloride gives acridine . Friedlander synthesis - At 120°C, cyclohexane-2-enone is treated with salt of anthranilic acid to produce 9-methyl acridine .


Molecular Structure Analysis

Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications .


Chemical Reactions Analysis

Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral and fungicidal activities . Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .


Physical And Chemical Properties Analysis

Acridine hydrochloride is soluble in ethanol, ether, hydrocarbons, carbon disulfide, boiling water . It is insoluble in water, benzene . Maximum absorption wavelength = 470 nm; Maximum emission wavelength = 550 nm .

Scientific Research Applications

Anticancer Agent

Field : Oncology

Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .

Methods : Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Results : The anti-tumor activity of acridine has been investigated in vitro and in vivo (Ehrlich ascites carcinoma model) .

Antimicrobial Agent

Field : Microbiology

Application : Acridine/acridone derivatives exhibit antimicrobial activities .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents .

Antiviral Agent

Field : Virology

Application : Acridine/acridone derivatives exhibit antiviral activities .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Alzheimer’s Disease Treatment

Field : Neurology

Application : Acridine/acridone derivatives are applicable in the treatment of Alzheimer’s disease .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Corrosion Inhibitors

Field : Material Science

Application : The use of acridines as corrosion inhibitors .

Methods : Patel and Patel used the weight loss (WL) technique to examine the anticorrosion properties of acridine .

Results : Acridine and analogous phenazine and xanthine showed anticorrosion properties toward the corrosion of 63/67 brass in 2.0 N nitric acid (HNO3) solution .

Fluorescent Materials for Visualization of Biomolecules

Field : Biochemistry

Application : Acridines are used as fluorescent materials for visualization of biomolecules .

Methods : The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets .

Results : Acridine/acridone derivatives are found in natural plants and various marine organisms .

Anti-Inflammatory Agent

Field : Pharmacology

Application : Acridine derivatives have exhibited bioactivities such as anti-inflammatory .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Antitubercular Agent

Field : Microbiology

Application : Acridine derivatives have exhibited antitubercular activities .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Antiparasitic Agent

Field : Parasitology

Application : Acridine derivatives have exhibited antiparasitic activities .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Antimalarial Agent

Field : Pharmacology

Application : Acridine derivatives have exhibited antimalarial activities .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Fungicidal Agent

Field : Mycology

Application : Acridine derivatives have exhibited fungicidal activities .

Methods : The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .

Results : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

Laser Technologies

Field : Photonics

Application : Acridines are used in laser technologies .

Methods : The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets .

Results : Acridine/acridone derivatives are found in natural plants and various marine organisms .

Pigments and Dyes

Field : Industrial Chemistry

Application : In the nineteenth century, acridine derivatives were already used industrially as pigments and dyes .

Methods : The unique physical and chemical properties of acridine derivatives make them suitable for use as pigments and dyes .

Results : Acridine derivatives have been successfully used in various industries for coloration purposes .

Organoelectronics

Field : Electronics

Application : Acridine derivatives have found widespread use in organoelectronics .

Methods : The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets, making them suitable for use in organoelectronics .

Results : Acridine derivatives have been successfully incorporated into various electronic devices .

Photophysics

Field : Physics

Application : Acridine derivatives have applications in photophysics .

Methods : The unique physical and chemical properties of acridine derivatives make them suitable for use in photophysics .

Results : Acridine derivatives have been successfully used in various photophysical applications .

Material Sciences

Field : Material Science

Application : Acridine derivatives have found widespread use in material sciences .

Methods : The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets, making them suitable for use in material sciences .

Results : Acridine derivatives have been successfully incorporated into various materials .

Biological Sciences

Field : Biology

Application : Acridine derivatives have found widespread use in biological sciences .

Methods : The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets, making them suitable for use in biological sciences .

Results : Acridine derivatives have been successfully used in various biological applications .

Safety And Hazards

When handling Acridine hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections . Numerous acridines with beneficial, biological or photochemical effects have been developed . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

acridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESTGHCVFYOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938998
Record name Acridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine hydrochloride

CAS RN

17784-47-3
Record name Acridine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17784-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
648
Citations
K Matsumura - Journal of the American Chemical Society, 1929 - ACS Publications
9-Amino derivatives of acridine compounds are now attracting con-siderable interest in the field of medicine. Of these, Rivanol (2-ethoxy-6, 9-diamino-acridine-hydrochloride) is the only …
Number of citations: 16 pubs.acs.org
SJ Ladner, RS Becker - The Journal of Physical Chemistry, 1963 - ACS Publications
… Such data in the case of acridine hydrochloride strongly suggest that these complexes are not formed via hydrogen bonding type interaction. The acridine hydrochloride case further …
Number of citations: 45 pubs.acs.org
P Sandeep, PB Bisht - Chemical physics, 2006 - Elsevier
Single microcrystals of 9-amino acridine hydrochloride hydrate (9AAHH) have been studied by steady state and time resolved fluorescence microscopy. Crystalline 9AAHH exists in the …
Number of citations: 13 www.sciencedirect.com
I Lasnitzki, JH Wilkinson - British Journal of Cancer, 1948 - ncbi.nlm.nih.gov
RESULTS. The growth of tissue cultures is dueto two factors: cell migration and mitosis. In the type of culture used cells begin to wander out of the explant after a few hours' incubation: …
Number of citations: 28 www.ncbi.nlm.nih.gov
K Yamaoka - Biopolymers: Original Research on Biomolecules, 1972 - Wiley Online Library
… Acridine hydrochloride (I) was prepared by introducing hydrogen chloride into a methanol … Aminoacridine hydrochloride (111) is the same sample as used bef01-e.~ 9Amino-10-…
Number of citations: 37 onlinelibrary.wiley.com
A Albert, R Goldacre - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… work), but here the extra hydrocarbon ring has developed hydrophobic properties in the hydrochloride, making it much more soluble in benzene than is acridine hydrochloride. The …
Number of citations: 51 pubs.rsc.org
W Xu, H Feng, W Zhao, C Huang, C Redshaw… - Analytica Chimica …, 2020 - Elsevier
A new fluorescent chemosensor comprised of cucurbit[8]uril (Q[8]) and acridine hydrochloride (AC) has been designed and utilized for the recognition of amino acids. The AC was …
Number of citations: 21 www.sciencedirect.com
AF Vianna - 1926 - ir.library.louisville.edu
… The free base was then dissolved in hot hydrochloric acid, from this solution acridine hydrochloride was thrown out by addition of an excess of concentrated hydrochloric acid. From this …
Number of citations: 3 ir.library.louisville.edu
P Sandeep, PB Bisht - Chemical physics letters, 2003 - Elsevier
Morphology dependent resonances (MDR) are observed in the fluorescence spectra of 9-amino acridine hydrochloride hydrate (9AAHH) in polymer spherical microparticles. Decrease …
Number of citations: 13 www.sciencedirect.com
XY Zhu, Y Lu, WT Xu, X Xiao - Microchemical Journal, 2023 - Elsevier
… In conclusion, a novel fluorescent probe constructed from water-soluble pillar[5]arene (PyP5) and Acridine hydrochloride (AC), has been successfully developed for pesticide detection. …
Number of citations: 0 www.sciencedirect.com

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